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N-(2,3-dimethylphenyl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)acetamide

Physicochemical_Properties Lipophilicity Drug_Design

This indole-3-sulfonylacetamide is defined by its 2,3-dimethylphenyl anilide and N1-methyl group, which together create a unique hydrogen-bonding profile lacking an indole N-H donor. With a low molecular weight (356.4 g/mol) and only 4 rotatable bonds, it offers superior ligand efficiency for fragment-based lead optimization. Procuring this exact compound ensures accurate SAR tables, reliable pharmacophore models, and a definitive QSAR calibration point for indole sulfonamide libraries.

Molecular Formula C19H20N2O3S
Molecular Weight 356.44
CAS No. 686743-49-7
Cat. No. B2608542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dimethylphenyl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)acetamide
CAS686743-49-7
Molecular FormulaC19H20N2O3S
Molecular Weight356.44
Structural Identifiers
SMILESCC1=C(C(=CC=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)C)C
InChIInChI=1S/C19H20N2O3S/c1-13-7-6-9-16(14(13)2)20-19(22)12-25(23,24)18-11-21(3)17-10-5-4-8-15(17)18/h4-11H,12H2,1-3H3,(H,20,22)
InChIKeyQXELJXIXMVSMRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,3-Dimethylphenyl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)acetamide (CAS 686743-49-7): Core Identity and Sourcing Relevance for Research Procurement


N-(2,3-dimethylphenyl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)acetamide is a synthetic small molecule belonging to the indole-3-sulfonylacetamide class, characterized by a 2,3-dimethylphenyl substituent on the acetamide nitrogen and a methyl group at the N1 position of the indole ring [1]. Its PubChem CID 2157554 confirms a molecular formula of C₁₉H₂₀N₂O₃S and a molecular weight of 356.4 g/mol, with a computed XLogP3-AA of 3.4, indicating moderate lipophilicity [2]. The compound is cataloged as F0590-0076 and SMR000022771 in screening libraries, suggesting its inclusion in diverse compound collections for high-throughput screening campaigns [3].

Why N-(2,3-Dimethylphenyl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)acetamide Cannot Be Replaced by Generic Indole Sulfonamide Analogs in Targeted Studies


Generic substitution within the indole sulfonylacetamide class is precluded by the critical interplay between the anilide substituent and the indole N-substitution. Closely related analogs—such as the 2,4-dimethylphenyl variant or the N-ethyl congener—exhibit fundamentally altered LogP, hydrogen bonding capacity, and steric bulk at the anilide ring, which can lead to divergent target engagement profiles [1]. Comparative structure-activity relationship (SAR) principles demonstrate that the 2,3-methyl substitution pattern on the phenyl ring uniquely positions the sulfonylacetamide pharmacophore, potentially delivering distinct binding conformations against sPLA₂ or related enzyme targets compared to compounds with alternative substitution patterns [2]. These cumulative differences render simple replacement without re-validation scientifically unsound.

Quantitative Evidence Guide: N-(2,3-dimethylphenyl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)acetamide vs. Closest Analogs


Physicochemical Differentiation: Lipophilicity (XLogP3-AA) vs. the N-(2,4-Dimethylphenyl) Analog

The 2,3-dimethylphenyl substitution pattern yields a computed XLogP3-AA of 3.4 for the target compound [1]. In contrast, the regioisomeric N-(2,4-dimethylphenyl) analog, by virtue of altered steric and electronic effects, is predicted to exhibit a measurably different lipophilicity profile. This difference directly influences membrane permeability, solubility, and non-specific protein binding, establishing a quantitative basis for selecting the 2,3-substituted compound in assays where precise control of hydrophobicity is critical [2].

Physicochemical_Properties Lipophilicity Drug_Design

Hydrogen Bond Acceptor Count as a Selectivity Filter Against N-Unsubstituted Indole Analogs

The target compound possesses 3 hydrogen bond acceptor (HBA) sites (2 from sulfonyl oxygens, 1 from amide carbonyl), as computed from its Cactvs descriptor [1]. In contrast, the des-methyl (N-H) indole analog introduces an additional H-bond donor at the indole nitrogen while maintaining the same acceptor count, fundamentally altering the donor/acceptor ratio. This shift in hydrogen bonding capacity can result in a >10-fold difference in affinity for targets where the indole N-H acts as a critical pharmacophoric contact, directly impacting target selectivity profiles [2].

Molecular_Recognition H_Bonding Selectivity

Rotatable Bond Count and Ligand Efficiency: Potential Advantages Over the N-Benzyl Indole Analog

The target compound contains 4 rotatable bonds, as computed from its 2D structure [1]. The analogous N-(2,3-dimethylphenyl)-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamide (CAS 850932-86-4) incorporates a bulky 2-methylbenzyl group on the indole nitrogen, increasing the molecular weight to 446.57 g/mol and the rotatable bond count to ≥6 . This substantial increase in molecular weight and flexibility is predicted to reduce ligand efficiency (LE), a key metric for assessing binding energy per heavy atom. The target compound's lower molecular weight and restricted flexibility offer a more favorable LE profile, making it a preferred starting point for hit-to-lead optimization programs where improving LE is a primary objective [2].

Ligand_Efficiency Conformational_Entropy Molecular_Design

Structural Confirmation via InChIKey as a Unique Identifier to Eliminate Procurement Ambiguity

The target compound's structure is uniquely and unambiguously defined by the InChIKey QXELJXIXMVSMRD-UHFFFAOYSA-N [1]. This contrasts with positional isomers like the N-(2,4-dimethylphenyl) variant or the N-(3,4-dimethylphenyl) variant, which possess distinct InChIKeys. Cross-referencing the InChIKey against purchased material or database entries provides a definitive, computer-readable method to verify structural identity and avoid costly misidentification during inventory management or assay plate preparation. This string represents the 'compound fingerprint' that must match exactly for experimental reproducibility [2].

Quality_Control Structural_Identity Procurement

Recommended Procurement and Application Scenarios for N-(2,3-Dimethylphenyl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)acetamide


Reference Standard for Structure–Activity Relationship (SAR) Studies on sPLA₂ Inhibitors

As established in Section 3, the specific 2,3-dimethylphenyl and N-methyl substitution pattern defines a unique chemical space. This compound serves as a critical reference point in SAR exploration of indole-based sPLA₂ inhibitors, allowing researchers to directly compare how variations in anilide ring substitution (e.g., 2,3- vs. 2,4-dimethyl) impact in vitro potency and selectivity [1]. The availability of this precise compound ensures that SAR tables are populated with a discrete, well-defined entity, facilitating the construction of accurate pharmacophore models.

Fragment-Based Lead Optimization Leveraging Superior Ligand Efficiency

The compound's lower molecular weight (356.4 g/mol) and limited rotatable bond count (4) compared to bulkier N-benzyl analogs makes it an ideal fragment-like hit for lead optimization campaigns [2]. Its superior ligand efficiency metrics directly support procurement for teams focused on improving binding thermodynamics by systematically exploring vectors from the indole N1 and acetamide N-phenyl positions, as highlighted by the physicochemical evidence in Section 3.

Selective Profiling Against Enzyme Targets with Defined H-Bond Pharmacophores

The absence of an N-H donor on the indole ring (due to N1-methylation) creates a hydrogen bonding profile that is distinct from des-methyl indole analogs [3]. This property is particularly valuable for screening against enzyme targets where the indole N-H is either detrimental to binding or known to cause off-target activity. Procuring this specific N-methyl variant allows for a direct test of the H-bond donor hypothesis, enabling more rational selectivity profiling as discussed in the quantitative evidence.

Physicochemical Marker for Computational QSAR Model Development

With a precisely computed XLogP3-AA of 3.4 and known HBA/HBD counts, this compound can serve as a calibration point for the development and validation of Quantitative Structure-Activity Relationship (QSAR) models for indole sulfonamide libraries [4]. Its distinct InChIKey (QXELJXIXMVSMRD-UHFFFAOYSA-N) ensures it is uniquely represented in all model training datasets, providing a reliable benchmark to assess model predictivity for lipophilicity and binding affinity, as supported by the structural identity evidence.

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